3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A Z-configurated methylidene bridge linking the pyrido-pyrimidine core to a 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety.
- Substituents: 2-furylmethyl at position 3 of the thiazolidinone ring and methylamino at position 2 of the pyrido-pyrimidine core.
This compound exhibits diverse applications:
- Chemistry: Serves as a building block for synthesizing complex molecules due to its reactive thione and ketone groups .
- Biology: Investigated for antimicrobial and anticancer properties, likely due to thiazolidinone-mediated enzyme inhibition .
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-11-5-3-7-22-16(11)21-15(20-2)13(17(22)24)9-14-18(25)23(19(27)28-14)10-12-6-4-8-26-12/h3-9,20H,10H2,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZKEQENQCIPB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a furan derivative with a thioamide under specific conditions.
Construction of the pyridopyrimidinone core: This involves the cyclization of an appropriate precursor, often using a combination of heating and catalytic agents.
Chemical Reactions Analysis
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyridopyrimidinone core, often using halogenated reagents.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, offering a versatile scaffold for chemical modifications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The thiazolidinone ring, for example, may inhibit specific enzymes by forming covalent bonds with active site residues, while the pyridopyrimidinone core may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Molecular Formula | Substituents | Biological Activity | Key Reference |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₈N₄O₃S₂ | 2-furylmethyl, methylamino | Broad-spectrum antimicrobial, anticancer | |
| 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₄H₂₅N₄O₂S₂ | 4-methylbenzyl, isobutylamino | Enhanced lipophilicity; improved CNS penetration | |
| 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₅H₂₁N₄O₄S₂ | Benzodioxolylmethyl, allylamino | Antifungal activity; moderate cytotoxicity | |
| 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₂H₂₅N₄O₃S₂ | Cyclohexyl, hydroxyethylamino | Anti-inflammatory; low antimicrobial potency | |
| 2-(methoxyethyl)amino derivative | C₂₀H₂₂N₄O₃S | Methoxyethylamino, tetrahydrofuranylmethyl | Selective antibacterial activity against Gram-positive strains |
Critical Analysis of Structural Modifications
Thiazolidinone Ring Substitutions
2-Furylmethyl vs. Benzyl/Benzodioxolylmethyl :
- The 2-furylmethyl group in the target compound enhances electron-richness and hydrogen-bonding capacity compared to 4-methylbenzyl (lipophilic) or benzodioxolylmethyl (bulky, π-π stacking) .
- Furyl derivatives show superior antimicrobial activity, likely due to furan’s electronegativity enhancing target binding .
Cyclohexyl vs. Allyl :
- Cyclohexyl substitution increases steric bulk, reducing antimicrobial efficacy but improving solubility .
Amino Group Variations
- Methylamino vs. Hydroxyethylamino/Allylamino: Methylamino (target compound) balances basicity and steric effects, favoring broad-spectrum activity. Hydroxyethylamino (e.g., cyclohexyl analog) introduces polarity, shifting activity toward anti-inflammatory targets . Allylamino groups (e.g., benzodioxole analog) increase reactivity, correlating with antifungal properties .
Pyrido-Pyrimidine Core Modifications
- 9-Methyl vs. Unsubstituted: The 9-methyl group in the target compound enhances metabolic stability compared to non-methylated analogs .
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antimalarial, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.56 g/mol. The compound features a thiazolidine ring, a pyrido-pyrimidine structure, and a furan moiety, contributing to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of thiazolidines, particularly those containing furan groups, exhibit significant antibacterial properties. For instance:
- A study demonstrated that related compounds showed activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Another compound in the same class exhibited potent activity against Enterobacter cloacae with MIC values as low as 0.004 mg/ml, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .
Antifungal Activity
The antifungal potential of similar compounds has also been explored:
- Compounds derived from the thiazolidine framework showed good to excellent antifungal activity against various strains, with MIC values between 0.004 and 0.06 mg/ml. The most sensitive fungal strain identified was Trichoderma viride while Aspergillus fumigatus showed higher resistance .
Antimalarial Activity
The antimalarial efficacy of thiazolidine derivatives has been investigated:
- In vitro studies revealed that certain derivatives inhibited the growth of Plasmodium falciparum, with IC50 values of 35.0 µM for chloroquine-sensitive strains and 151.4 µM for chloroquine-resistant strains .
Cytotoxicity
The cytotoxic effects of these compounds have been assessed using various cell lines:
- Compounds were tested for cytotoxicity against VERO cells, showing varying degrees of toxicity which are crucial for evaluating their therapeutic potential and safety profiles .
Case Studies
| Study | Target Pathogen | Activity | MIC/IC50 Values |
|---|---|---|---|
| Zvarec et al. (2023) | Staphylococcus aureus | Antibacterial | 16–32 mg/ml |
| Liang et al. (2023) | Plasmodium falciparum (K1 & 3D7) | Antimalarial | IC50: 35.0 µM (sensitive), 151.4 µM (resistant) |
| Unpublished Study | Trichoderma viride | Antifungal | MIC: 0.004–0.06 mg/ml |
The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that their ability to inhibit key enzymes or interfere with cellular processes contributes significantly to their antibacterial and antifungal activities.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazolidinone ring formation and coupling with the pyrido-pyrimidinone core. Key optimizations include:
- Using catalysts (e.g., Lewis acids) to enhance reaction efficiency .
- Employing reflux conditions with solvents like acetonitrile or dimethyl sulfoxide to stabilize intermediates .
- Purification via column chromatography to isolate high-purity fractions .
Reaction monitoring (TLC or HPLC) at each step ensures intermediate quality before proceeding.
Q. What spectroscopic techniques are critical for confirming the Z-configuration of the exocyclic double bond?
- Methodological Answer : The Z-configuration is confirmed using:
- NMR spectroscopy : Distinct coupling constants (J values) between protons on the double bond and NOE correlations .
- X-ray crystallography : Provides unambiguous spatial arrangement via crystal structure determination .
Computational validation (e.g., DFT calculations) can supplement experimental data .
Q. How should preliminary biological activity screening be designed to evaluate antimicrobial potential?
- Methodological Answer : Standard assays include:
- Microbroth dilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
- Cytotoxicity testing (e.g., MTT assay on mammalian cells) to rule out nonspecific toxicity .
Positive controls (e.g., ciprofloxacin) and replicates (n ≥ 3) are essential for reliability.
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or DNA?
- Methodological Answer : Advanced methods involve:
- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories .
- QSAR models : Correlate substituent effects (e.g., furylmethyl vs. benzyl groups) with activity trends .
Validate predictions with experimental assays (e.g., enzyme inhibition assays) .
Q. What strategies resolve contradictions in reported biological activities across structurally analogous compounds?
- Methodological Answer : Contradictions often arise from substituent variations (e.g., morpholinyl vs. thiomorpholinyl groups). Strategies include:
- Comparative SAR studies : Systematically test derivatives with single functional group changes .
- Proteomics profiling : Identify off-target interactions using affinity pull-down assays .
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from true trends .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in flexible groups (e.g., furylmethyl side chains): Resolved using SHELXL’s restraints (DFIX, SIMU) to model plausible conformations .
- Twinned crystals : Handle with SHELX’s twin refinement tools (e.g., BASF parameter) .
- Low-resolution data : Apply anisotropic displacement parameters and omit maps to refine ambiguous regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
